

mocetinostat pharmacodynamics histone hyperacetylation

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Compound Focus: Mocetinostat

CAS No.: 726169-73-9

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Pharmacodynamic Profile & Mechanisms of Action

Mocetinostat's primary action is inhibiting a specific subset of HDAC enzymes, which increases the accumulation of acetylated histones and other proteins within cells [1].

Table 1: HDAC Isoform Selectivity of Mocetinostat

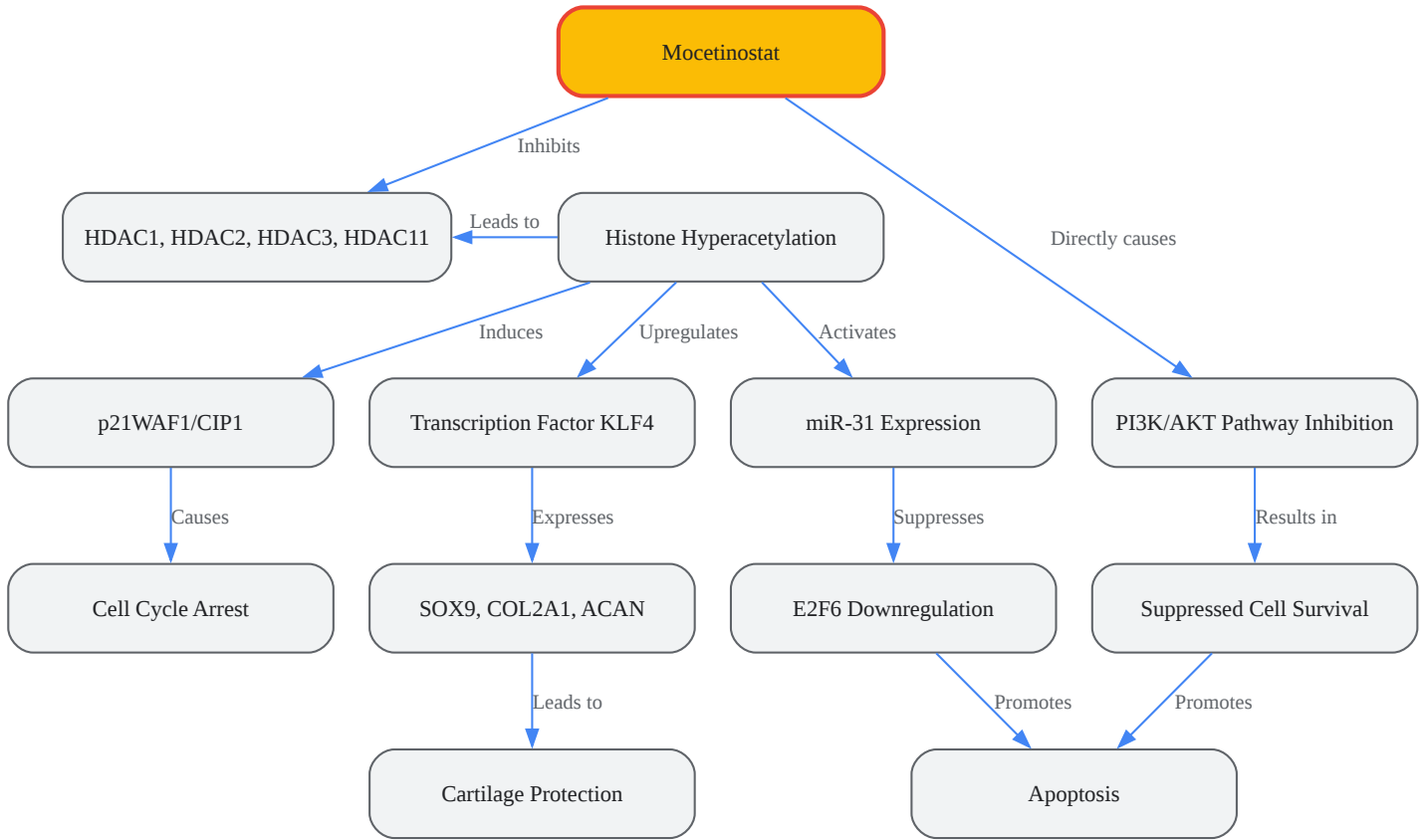
HDAC Isoform	Class	IC ₅₀ (μM)	Selectivity
HDAC1	I	0.15 [2]	Submicromolar
HDAC2	I	0.29 [2]	Submicromolar
HDAC3	I	1.66 [2]	Submicromolar
HDAC11	IV	0.59 [2]	Submicromolar
HDAC8	I	Information Missing from Search Results	-

This selective inhibition translates into specific downstream molecular and cellular events.

Table 2: Key Downstream Pharmacodynamic Effects & Evidence

Observed Effect	Experimental Model	Key Findings / Mechanism
Histone Hyperacetylation	Human cancer cells [3], peripheral white blood cells from clinical trial patients [1]	Dose-dependent increase in acetylated histones H3 and H4; used as a pharmacodynamic biomarker in clinical trials.
Cell Cycle Arrest	Broad antitumor preclinical models [1]	Induction of p21 ^{WAF1/CIP1} expression, leading to cell cycle arrest [3] [2].
Apoptosis Induction	Prostate cancer cells (DU-145, PC-3) [4], Glioblastoma cell lines (C6, T98G) [5] [6]	Upregulation of pro-apoptotic miR-31 and protein Bad; downregulation of anti-apoptotic E2F6 and Bcl-2; activation of caspases-9 and -3.
Inhibition of PI3K/AKT Pathway	Glioblastoma cell lines [5] [6], Human epidural fibroblasts [7]	Reduced phosphorylation of AKT and its target GSK3 β , suppressing cell survival and proliferation.
Cellular Differentiation	Glioblastoma cell lines [5] [6], Human chondrocytes [8]	Activation of differentiation markers (e.g., GFAP); suppression of undifferentiation markers (e.g., N-Myc, Id2).
Anti-fibrotic Effects	Rat laminectomy model [7]	Suppression of myofibroblast activation and increased fibroblast apoptosis, reducing epidural fibrosis.
Activation of KLF4	Human joint tissue cells, mouse OA model [8]	Upregulation of the transcription factor KLF4, promoting expression of protective genes in cartilage.

The following diagram summarizes the core signaling pathways modulated by **mocetinostat** and their functional outcomes in different disease contexts:



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Core pathways of **mocetinostat** pharmacodynamics. **Mocetinostat** inhibits Class I/IV HDACs, causing histone hyperacetylation and direct pathway modulation, leading to diverse cellular outcomes.

Experimental Protocols for Key Assays

For scientists looking to validate these effects, here are methodologies from cited research.

Table 3: Summary of Key Experimental Protocols

Assay Purpose	Cell Lines / Model	Detailed Protocol Summary
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| **Cell Viability & Proliferation (MTT Assay)** | Glioblastoma C6 and T98G cells [6] | 1. Seed 0.5×10^4 cells/well in 96-well plates. 2. After 70% confluence, treat with **mocetinostat** (0-2.5 μ M) for 48h. 3. Add 10 μ L MTT solution, incubate 4h. 4. Add detergent, measure absorbance at 570nm. | | **Analysis of Apoptosis (Annexin V/PI Staining & Morphology)** | Glioblastoma C6 and T98G [6], Prostate cancer DU-145 and PC-3 [4] | 1. Culture cells and treat with **mocetinostat** for 48h. 2. For flow cytometry: stain with FITC-Annexin V and Propidium Iodide (PI). 3. For morphology: fix and stain cells with a Kwik-Diff kit; image with light microscope; count apoptotic cells out of 300. | | **In Vitro Differentiation Assay** | Glioblastoma C6 and T98G cells [6] | 1. Culture cells in 6-well plates. 2. Treat with **mocetinostat** for 48h. 3. Aspirate medium, wash with PBS, fix and stain with Kwik-Diff kit. 4. Examine differentiation features (e.g., cell morphology, processes) under light microscopy. | | **Molecular Mechanism Analysis (Western Blot, PCR)** | Human epidural fibroblasts [7], Glioblastoma cells [5] [6], Prostate cancer cells [4] | 1. Treat cells with **mocetinostat**. 2. Extract mRNA and proteins. 3. Use Western Blot to detect: Acetylated histones, p21, BAX, Bcl-2, Bid, cleaved caspases, E2F6, Bad, HDAC1, p-AKT, p-GSK3 β . 4. Use qPCR to measure: miR-31, KLF4, and other gene expression levels. |

Clinical & Preclinical Context

The pharmacodynamic properties of **mocetinostat** underpin its investigation across various disease areas. It has been evaluated in clinical trials for hematological malignancies and solid tumors, including a phase 2 study in urothelial carcinoma with specific mutations [1] [9]. Beyond oncology, promising preclinical data shows efficacy in models of **epidural fibrosis** following laminectomy [7] and **osteoarthritis** [8], indicating a broader therapeutic potential.

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